REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH2:13][CH:14]2[CH2:17][O:16][CH2:15]2)(=O)=O)=CC=1.[C:18]([S-:20])#[N:19].[K+]>C(O)C>[S:20]([CH2:12][CH2:13][CH:14]1[CH2:15][O:16][CH2:17]1)[C:18]#[N:19] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCC1COC1
|
Name
|
KSCN
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same reaction conditions, procedure
|
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)CCC1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 304.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |